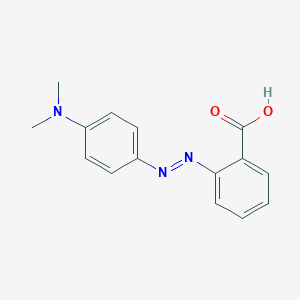![molecular formula C21H28IN3O2 B147762 (6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol CAS No. 134141-74-5](/img/structure/B147762.png)
(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol is a synthetic compound that has been extensively studied for its scientific research applications. It is a member of the cannabinoid family of compounds and has been shown to have potential therapeutic benefits for a variety of medical conditions.
Mecanismo De Acción
The mechanism of action of (6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol is complex and involves interactions with the endocannabinoid system in the body. Specifically, the compound interacts with CB1 and CB2 receptors, which are found throughout the body and play a role in regulating a variety of physiological processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol are diverse and depend on a variety of factors, including the dosage and route of administration. Some of the potential effects of the compound include pain relief, anti-inflammatory effects, and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol in lab experiments is its well-characterized pharmacological profile. This makes it a useful tool for studying the endocannabinoid system and its interactions with other physiological processes. However, one of the limitations of using the compound in lab experiments is its potential for toxicity at high doses, which can limit its utility in certain types of studies.
Direcciones Futuras
There are many potential future directions for research on (6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol. Some possible areas of focus include further elucidation of the compound's mechanism of action, exploration of its potential therapeutic benefits for a variety of medical conditions, and development of new synthetic analogs with improved pharmacological properties. Additionally, there is a need for further studies on the potential toxicity of the compound at high doses, as this will be an important consideration for any future clinical applications.
Métodos De Síntesis
The synthesis of (6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol involves a multi-step process that requires a high degree of expertise in organic chemistry. The synthesis typically involves the use of specialized equipment and reagents to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol has been extensively studied for its potential therapeutic benefits. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of a variety of medical conditions, including chronic pain, multiple sclerosis, and epilepsy.
Propiedades
Número CAS |
134141-74-5 |
|---|---|
Nombre del producto |
(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
Fórmula molecular |
C21H28IN3O2 |
Peso molecular |
481.4 g/mol |
Nombre IUPAC |
(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H28IN3O2/c1-13-8-9-16-15(11-13)18-17(27-21(16,2)3)12-14(19(22)20(18)26)7-5-4-6-10-24-25-23/h8,12,15-16,26H,4-7,9-11H2,1-3H3/t15-,16-/m1/s1 |
Clave InChI |
FYRUBARSDBAIPJ-HZPDHXFCSA-N |
SMILES isomérico |
CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C(=C3O)I)CCCCCN=[N+]=[N-])OC2(C)C |
SMILES |
CC1=CCC2C(C1)C3=C(C=C(C(=C3O)I)CCCCCN=[N+]=[N-])OC2(C)C |
SMILES canónico |
CC1=CCC2C(C1)C3=C(C=C(C(=C3O)I)CCCCCN=[N+]=[N-])OC2(C)C |
Sinónimos |
2-IA-8-THC 2-iodo-5'-azido-delta(8)-tetrahydrocannabinol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



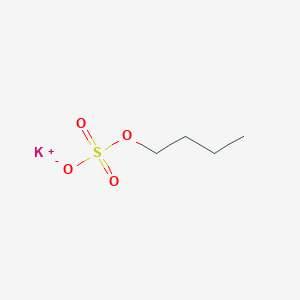
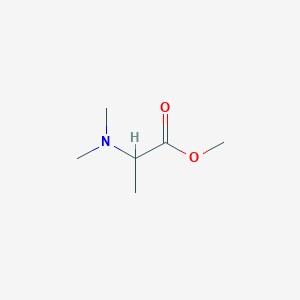
![[(4S,5S)-5-[Bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B147685.png)
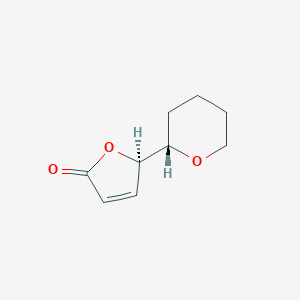
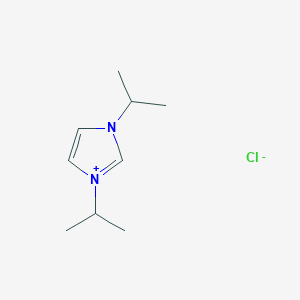
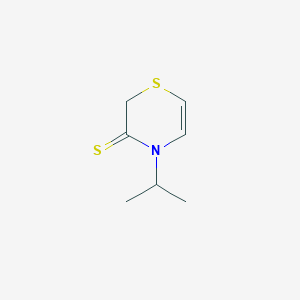
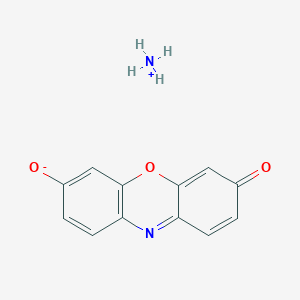
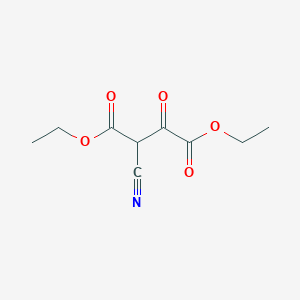
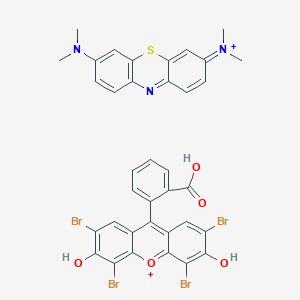
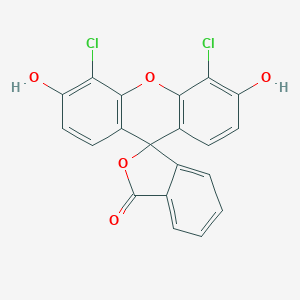
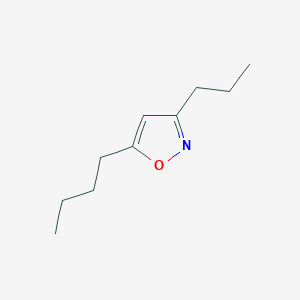
![4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B147709.png)
![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B147712.png)
